Cas no 149910-98-5 (7-Bromoisochroman)

7-ブロモイソクロマンは、分子式C9H9BrOで表される有機化合物であり、イソクロマン骨格の7位にブロモ基が置換した構造を有します。この化合物は医薬品中間体や有機合成化学における重要なビルディングブロックとしての用途が注目されています。特にパラジウム触媒を用いたクロスカップリング反応において高い反応性を示し、複雑な芳香族化合物の合成に有用です。高い純度(通常98%以上)で供給可能であり、安定性に優れるため実験条件の最適化が容易という特長があります。また、結晶性が良好なため精製工程の効率化が可能です。

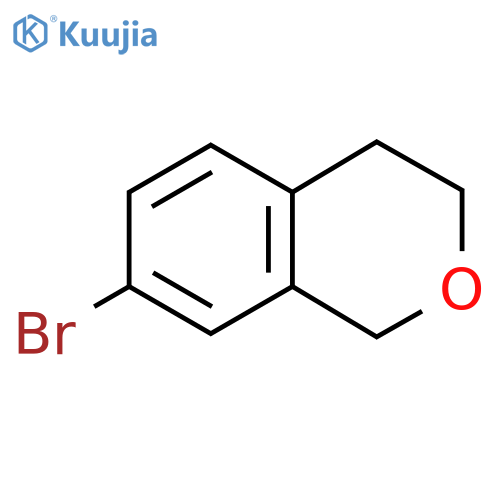

7-Bromoisochroman structure

商品名:7-Bromoisochroman

7-Bromoisochroman 化学的及び物理的性質

名前と識別子

-

- 7-Bromoisochroman

- 1H-2-Benzopyran, 7-bromo-3,4-dihydro-

- 7-bromo-3,4-dihydro-1H-isochromene

- 7-bromo-3,4-dihydro-1H-isochromen

- AK-87302

- ANW-65962

- CTK8C1147

- KB-249629

- SureCN4523516

- 7-Bromo-3,4-dihydro-1H-2-benzopyran

- 7-bromoisochromane

- CHBQZLRHIRLMBX-UHFFFAOYSA-N

- 7481AA

- FCH1362795

- AX8236313

- ST2412517

-

- MDL: MFCD20040068

- インチ: 1S/C9H9BrO/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5H,3-4,6H2

- InChIKey: CHBQZLRHIRLMBX-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC2=C(C=1)COCC2

計算された属性

- せいみつぶんしりょう: 211.98367

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 138

- トポロジー分子極性表面積: 9.2

じっけんとくせい

- PSA: 9.23

7-Bromoisochroman 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM125918-5g |

7-bromoisochromane |

149910-98-5 | 95% | 5g |

$942 | 2022-06-12 | |

| Enamine | EN300-112156-0.25g |

7-bromo-3,4-dihydro-1H-2-benzopyran |

149910-98-5 | 95% | 0.25g |

$109.0 | 2023-10-27 | |

| TRC | B282955-500mg |

7-Bromoisochroman |

149910-98-5 | 500mg |

$ 825.00 | 2022-06-07 | ||

| TRC | B282955-250mg |

7-Bromoisochroman |

149910-98-5 | 250mg |

$ 495.00 | 2022-06-07 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ME699-100mg |

7-Bromoisochroman |

149910-98-5 | 97% | 100mg |

¥330.0 | 2022-07-28 | |

| eNovation Chemicals LLC | Y0985515-5g |

7-Bromoisochroman |

149910-98-5 | 95% | 5g |

$740 | 2023-05-16 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B87380-5g |

7-Bromoisochroman |

149910-98-5 | 97% | 5g |

¥1702.0 | 2023-09-08 | |

| Enamine | EN300-112156-0.1g |

7-bromo-3,4-dihydro-1H-2-benzopyran |

149910-98-5 | 95% | 0.1g |

$77.0 | 2023-10-27 | |

| Enamine | EN300-112156-5.0g |

7-bromo-3,4-dihydro-1H-2-benzopyran |

149910-98-5 | 95% | 5g |

$728.0 | 2023-06-09 | |

| Chemenu | CM125918-1g |

7-bromoisochromane |

149910-98-5 | 95% | 1g |

$235 | 2022-06-12 |

7-Bromoisochroman 関連文献

-

Yankai Zhou,Qian Che,Weifeng Zhang,Hao Li,Xuyang Wei,Xitong Liu,Liping Wang,Gui Yu Polym. Chem. 2023 14 2333

-

Francesco Manoni,Umar Farid,Cristina Trujillo,Stephen J. Connon Org. Biomol. Chem. 2017 15 1463

149910-98-5 (7-Bromoisochroman) 関連製品

- 2554-94-1(6-(Dimethylamino)hexanal)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:149910-98-5)7-Bromoisochroman

清らかである:99%/99%/99%

はかる:5g/25g/100g

価格 ($):242.0/1210.0/3939.0